D-Histidyl-L-prolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

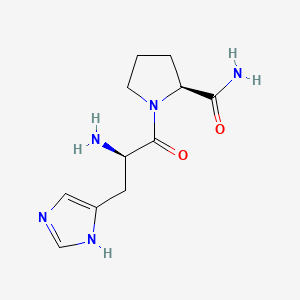

D-Histidyl-L-prolinamide is a useful research compound. Its molecular formula is C11H17N5O2 and its molecular weight is 251.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

D-Histidyl-L-prolinamide has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that cyclic dipeptides derived from histidine and proline can provide significant neuroprotection by modulating various cellular pathways involved in neurodegeneration.

Case Study: Anti-Alzheimer Potential

A study investigated the effects of cyclo (His-Pro) isomers on differentiated human neuroblastoma cells (SH-SY5Y), which serve as a model for Alzheimer's disease. The findings revealed that these isomers, particularly cHP4, exhibited neuroprotective properties by:

- Reducing cell death induced by amyloid-beta (Aβ) peptides.

- Modulating acetylcholinesterase (AChE) activity , which is crucial for cognitive function.

- Increasing total antioxidant capacity , thereby mitigating oxidative stress in neuronal cells .

These results suggest that this compound could be a promising candidate for developing new treatments for AD.

Nootropic Activity

This compound has been linked to nootropic effects, which enhance cognitive functions such as memory and learning. The structural characteristics of L-proline derivatives have been shown to possess psychotropic activities, making them suitable for treating cognitive disorders.

Therapeutic Potential

Research into L-proline derivatives indicates their effectiveness in treating various neurological conditions, including:

These compounds are believed to act by enhancing neurotransmitter systems and improving synaptic plasticity.

Antiparasitic Applications

Recent studies have also explored the potential of this compound derivatives in combating parasitic infections. Specifically, research targeting L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease, has shown promise.

Case Study: Chagas Disease Treatment

Innovative inhibitors that block proline transporters have been developed and tested against T. cruzi epimastigotes. These inhibitors demonstrated:

- Effective interference with proline internalization , which is vital for the parasite's survival.

- Potential to serve as a new class of chemotherapeutic agents against Chagas disease .

This approach opens new avenues for drug development aimed at treating parasitic infections.

Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Neuroprotection | Alzheimer's disease treatment | Reduces Aβ-induced cell death; modulates AChE |

| Nootropic effects | Cognitive enhancement (memory disorders, etc.) | Enhances neurotransmitter systems |

| Antiparasitic | Treatment for Chagas disease | Blocks proline transporters in T. cruzi |

Eigenschaften

CAS-Nummer |

737727-05-8 |

|---|---|

Molekularformel |

C11H17N5O2 |

Molekulargewicht |

251.29 g/mol |

IUPAC-Name |

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1 |

InChI-Schlüssel |

BVQMQRWLLWQCLL-BDAKNGLRSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |

Sequenz |

HP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.